molecular formula C10H14N2O B3319645 8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one CAS No. 1151665-35-8

8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No. B3319645
CAS RN: 1151665-35-8
M. Wt: 178.23
InChI Key: MYUUFWUXGFHHMZ-UHFFFAOYSA-N
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Description

8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, also known as DMTAO, is a small molecule that has been extensively studied for its potential applications in various scientific research fields. DMTAO is a heterocyclic compound that contains a naphthyridine ring system and a ketone functional group.

Scientific Research Applications

Hydrogen Bonding and Supramolecular Architecture

Research has explored the hydrogen bonding capabilities and supramolecular structures formed by naphthyridine derivatives. These studies have contributed to a deeper understanding of the molecular interactions and crystal packing in compounds related to 8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one. For example, Jin et al. (2010) and Dong et al. (2017) investigated hydrogen-bonded supramolecular architectures formed by salts based on naphthyridine derivatives with acidic compounds, demonstrating the importance of weak and strong hydrogen bonding in crystal packing (Jin et al., 2010); (Dong et al., 2017).

Functionalization and Derivatization

Functionalized naphthyridine derivatives have been synthesized for various applications. Chahal et al. (2018) synthesized new derivatives of 2-amino-5,7-dimethyl-1,8-naphthyridine, which were utilized in fluoride ion sensing due to their anion recognition abilities (Chahal et al., 2018). Such functionalization showcases the versatility of naphthyridine derivatives in developing sensor materials.

Luminescent Properties

The luminescent properties of naphthyridine-based compounds have been studied for potential applications in materials science. Andrews et al. (2009) reported on a luminescent rhenium(I) complex of 2,7-dimethyl-1,8-naphthyridine, highlighting its potential in luminescent applications (Andrews et al., 2009).

Metal Complex Formation

Naphthyridine derivatives serve as ligands in the formation of metal complexes. Bera et al. (2009) focused on the applications of functionalized 1,8-naphthyridine ligands in dimetal chemistry, showcasing their role in building metallosupramolecular architectures (Bera et al., 2009).

properties

IUPAC Name

8,8-dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2)6-11-5-7-3-4-8(13)12-9(7)10/h3-4,11H,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUUFWUXGFHHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2=C1NC(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Reactant of Route 2
8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Reactant of Route 3
8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Reactant of Route 4
8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Reactant of Route 5
8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Reactant of Route 6
8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

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